molecular formula C12H19N3O B1601830 4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- CAS No. 124438-51-3

4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)-

Cat. No.: B1601830
CAS No.: 124438-51-3
M. Wt: 221.3 g/mol
InChI Key: GNOCBMYIZNHZLT-UHFFFAOYSA-N
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Description

4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- is a compound that belongs to the class of heterocyclic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- typically involves the reaction of 4-piperidone with 6-methyl-3-pyridazinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, reduced derivatives, and substituted piperidine compounds .

Scientific Research Applications

4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- is unique due to its combination of a piperidine ring and a pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-2-3-12(14-13-10)15-7-4-11(5-8-15)6-9-16/h2-3,11,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCBMYIZNHZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566623
Record name 2-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124438-51-3
Record name 2-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.3 parts of 3-chloro-6-methylpyridazine, 19.4 parts of 4-piperidineethanol, 16 parts of sodium carbonate and 0.9 parts of N,N-dimethylacetamide was stirred for 5 hours at about 150° C. After cooling, the reaction mixture was diluted with water and the product was extracted twice with dichloromethane. The combined extracts were washed with water, dried, filtered and evaporated, yielding 31.5 parts (95%) of 1-(6-methyl-3-pyridazinyl) -4-piperidineethanol (int. 83).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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